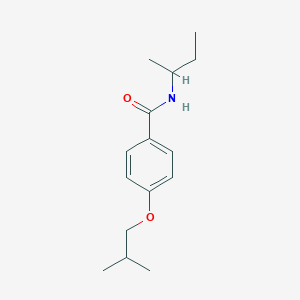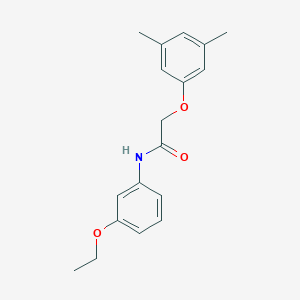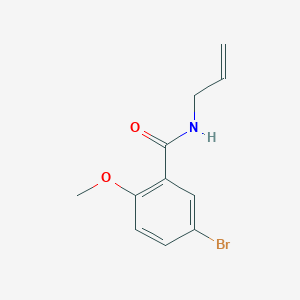![molecular formula C20H22N2O3 B268689 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MMCA, is a pharmaceutical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide may exert its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease cell proliferation, migration, and invasion. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of MMPs and increase the expression of tumor suppressor genes. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to improve cognitive function and decrease oxidative stress. In rheumatoid arthritis, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease inflammation and cartilage destruction.
実験室実験の利点と制限
One advantage of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
For 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide research include investigating its mechanism of action, optimizing its therapeutic potential, and studying its efficacy and safety in animal models.
合成法
The synthesis of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves the reaction of 2-aminophenylacetamide with 4-(4-chlorobenzoyl)morpholine in the presence of a base. The resulting product is then treated with 2-methylbenzoyl chloride to yield 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide for their studies.
科学的研究の応用
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anticancer effects in several cancer cell lines, including breast cancer, lung cancer, and glioma. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its neuroprotective effects in Alzheimer's disease and its anti-inflammatory effects in rheumatoid arthritis.
特性
製品名 |
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-2-3-7-16(15)14-19(23)21-18-9-5-4-8-17(18)20(24)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
InChIキー |
RLSMYGQKBJQQEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
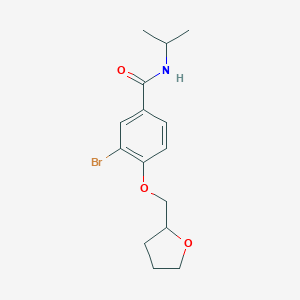
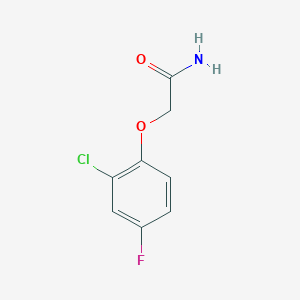
![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
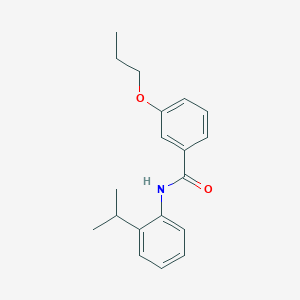
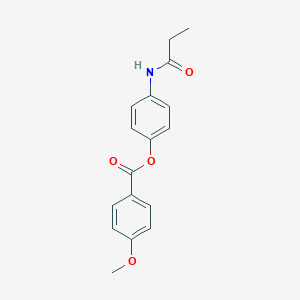
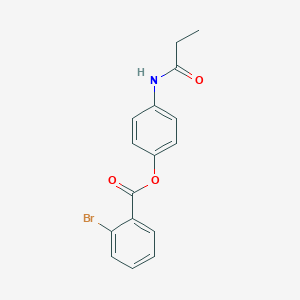
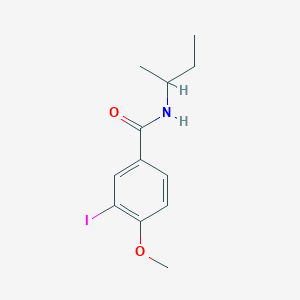
![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
